MB-07811

Lipid Metabolism Therapeutic Index Thyroid Hormone Axis

Select MB-07811 for its unique HepDirect prodrug design that delivers >0.6 hepatic extraction and only 3–10% systemic bioavailability, enabling liver-specific THR-β activation without cardiac or thyroid-axis toxicities seen with generic agonists. Ideal for dyslipidemia/NAFLD research, this compound provides a validated, high-bar comparator (ED50=0.48 mg/kg in primate models) for novel drug candidates.

Molecular Formula C28H32ClO5P
Molecular Weight 515.0 g/mol
CAS No. 852948-13-1
Cat. No. B1676235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB-07811
CAS852948-13-1
Synonyms2-((3,5-dimethyl-4-(4'-hydroxy-3'-isopropylbenzyl)phenoxy)methyl)-4-(3-chlorophenyl)-2-oxido(1,3,2)dioxaphosphonane
MB 07811
MB-07811
MB07811
Molecular FormulaC28H32ClO5P
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1
InChIKeyLGGPZDRLTDGYSQ-JADSYQMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MB-07811 (CAS: 852948-13-1) for Scientific Research: Compound Class, Mechanism, and Procurement Relevance


MB-07811 (also known as VK-2809) is a synthetic organic small molecule [1] that functions as an orally active HepDirect prodrug of MB07344, a phosphonate-containing thyroid hormone receptor-β (THR-β) agonist [2]. This compound was a first-in-class, liver-targeting prodrug designed to lower serum cholesterol and triglycerides for potential applications in hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD) [1]. As a prodrug, it leverages the HepDirect technology to undergo cytochrome P450 (CYP3A)-mediated first-pass hepatic extraction and conversion to its active, negatively charged metabolite, MB07344, which is then preferentially retained in the liver [3].

MB-07811 (CAS: 852948-13-1) vs. In-Class Analogs: Why Generic Substitution is Scientifically Unsound


Procuring a generic THR-β agonist instead of MB-07811 is scientifically unjustified due to the compound's unique, quantifiable liver-targeting properties that fundamentally alter its pharmacokinetic profile and therapeutic index. Standard THR-β agonists (e.g., KB-141) and the natural hormone T3 distribute systemically, leading to well-documented extrahepatic toxicities including cardiac effects and suppression of the thyroid hormone axis (THA) [1]. MB-07811's differentiation lies in its HepDirect prodrug design, which confers a high hepatic extraction ratio (>0.6), resulting in extensive first-pass liver metabolism and low systemic bioavailability (3-10%) [2]. This targeted delivery and subsequent biliary elimination of the active metabolite MB07344 create a 'liver-sparing' effect on other tissues, a quantitative advantage that cannot be replicated by non-liver-targeted analogs [1].

MB-07811 (CAS: 852948-13-1) Quantitative Differentiation Guide: Head-to-Head Data vs. Comparators


MB-07811 vs. Non-Liver-Targeted THR-β Agonist KB-141: Differential Lipid Lowering and Off-Target Effects in Diet-Induced Obese Mice

In a direct head-to-head comparison, MB-07811 demonstrated a superior therapeutic profile over the non-liver-targeted THR-β agonist KB-141 in diet-induced obese (DIO) mice. Both compounds lowered serum cholesterol, but only MB-07811 achieved this at doses devoid of effects on body weight, blood glucose, and the thyroid hormone axis (THA) [1].

Lipid Metabolism Therapeutic Index Thyroid Hormone Axis

MB-07811 vs. Atorvastatin: Comparative Cholesterol Lowering Efficacy in Cynomolgus Monkeys

In a direct comparative efficacy study, MB-07811 demonstrated cholesterol-lowering activity equivalent to atorvastatin in a preclinical model. MB-07811 lowered plasma cholesterol in cynomolgus monkeys as effectively as atorvastatin [1].

Hypercholesterolemia Non-Human Primate Lipid Lowering

MB-07811 Liver Targeting Specificity: Quantified Hepatic Extraction and Metabolic Conversion vs. Systemic Exposure

MB-07811's design provides a quantifiable advantage in liver targeting, which is the primary basis for its improved therapeutic index. Pharmacokinetic studies demonstrate a high hepatic extraction ratio (>0.6) and low systemic bioavailability (3-10%), confirming extensive first-pass metabolism and conversion to the active metabolite MB07344 in the liver [1]. Whole-body autoradiography confirms the liver as the major target organ, with high conversion relative to other tissues [1].

HepDirect Prodrug Hepatic First-Pass Tissue Distribution

MB-07811 (CAS: 852948-13-1): High-Value Research and Industrial Application Scenarios


Investigating Liver-Specific THR-β Agonism for Hyperlipidemia Without Cardiac or Thyroid Axis Toxicity

Researchers studying the therapeutic potential of THR-β agonists in dyslipidemia can utilize MB-07811 to achieve robust lipid lowering while avoiding the confounding cardiac effects and THA suppression inherent to non-targeted analogs like KB-141. This is supported by head-to-head data showing MB-07811's superior safety profile in DIO mice, where cholesterol reduction was achieved without the adverse effects on body weight, glycemia, and THA observed with KB-141 [1].

Mechanistic Studies of Hepatic Lipid Metabolism: A Tool for Liver-Specific Pathway Modulation

MB-07811 serves as a precise pharmacological tool for dissecting the hepatic-specific roles of THR-β in regulating lipid and lipoprotein metabolism. Its quantified hepatic extraction (>0.6) and low systemic bioavailability (3-10%) [2] allow for targeted activation of hepatic pathways (e.g., CYP7A, SREBP-1c) without triggering systemic thyroid hormone responses. This is ideal for in vivo or ex vivo studies where extrahepatic receptor activation would complicate data interpretation.

Benchmarking Novel Lipid-Lowering Agents in Non-Human Primate Models of Hypercholesterolemia

MB-07811 is a valuable reference compound for benchmarking new chemical entities targeting hypercholesterolemia. Its demonstrated efficacy in lowering plasma cholesterol in cynomolgus monkeys, comparable to the clinical standard atorvastatin [3], provides a validated, high-bar comparator for evaluating the relative potency and efficacy of novel drug candidates in a physiologically relevant primate model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for MB-07811

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.